molecular formula C11H14Cl2N2O2 B14891027 Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride

Cat. No.: B14891027
M. Wt: 277.14 g/mol
InChI Key: GWQKHMPZESMVDX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a naphthyridine core, which is a fused ring system containing two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amino-substituted naphthyridines .

Scientific Research Applications

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9;/h5,13H,2-4,6H2,1H3;1H

InChI Key

GWQKHMPZESMVDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(CCNC2)C(=C1)Cl.Cl

Origin of Product

United States

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